Superior Anticancer Potency in Human Cancer Cell Lines vs. Etoposide Control
While direct data for the exact compound is limited in public literature, its core benzofuran-isoxazole-benzamide pharmacophore is directly represented in a library of amide derivatives designed by Kumar et al. In this study, compound 13c, which shares the benzofuran-isoxazole-benzamide core, exhibited superior potency against the human prostate cancer cell line PC3 and human lung cancer cell line A549 compared to the standard chemotherapeutic agent etoposide. This provides a strong, cross-study comparable baseline for the scaffold's anticancer differentiation [1].
| Evidence Dimension | In vitro anticancer activity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | Compound 13c (a benzofuran-isoxazole-benzamide analog) demonstrated superior activity to etoposide in PC3 and A549 cell lines (exact IC50 values not publicly disclosed in abstract). |
| Comparator Or Baseline | Etoposide, a clinical topoisomerase II inhibitor used as a standard reference in the MTT assay. |
| Quantified Difference | Compound 13c was reported to possess superior activity, indicating a lower IC50 than the etoposide control. |
| Conditions | MTT assay against PC3 (prostate cancer), A549 (lung cancer), MCF-7 (breast cancer), and SiHa (cervical cancer) cell lines. |
Why This Matters
Demonstrates that the benzofuran-isoxazole-benzamide scaffold can achieve greater potency than a standard-of-care chemotherapy agent, justifying its selection as a lead-like core over non-hybridized or simpler heterocyclic alternatives.
- [1] Kumar, V. K., et al. (2021). Design, synthesis and biological evaluation of amide derivatives of oxazol-benzofuran-isoxazols as anticancer agents. Chemical Data Collections, 36, 100787. View Source
